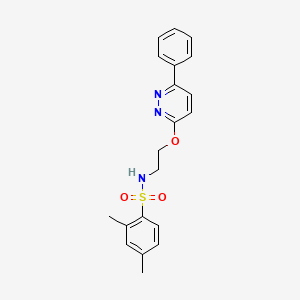![molecular formula C25H29N5O3 B14969396 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B14969396.png)
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features an indole moiety, a piperidine ring, and a cycloheptapyridazine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Cycloheptapyridazine Synthesis: This involves the condensation of appropriate hydrazine derivatives with cyclic ketones.
Coupling Reactions: The final step involves coupling the indole, piperidine, and cycloheptapyridazine moieties using amide bond formation techniques, typically employing reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction of the carbonyl groups in the compound can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives of the carbonyl groups.
Substitution: Introduction of various functional groups on the indole ring, such as halogens or nitro groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its complex structure, it can be explored for potential therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound can be used to study the biological pathways and interactions of indole derivatives.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of indole-containing compounds.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is likely to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety is known to bind to multiple receptors, influencing signaling pathways and biological processes. The piperidine and cycloheptapyridazine structures may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Indole-2-carboxylic acid derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds with piperidine rings are known for their pharmacological properties.
Cycloheptapyridazine derivatives: These compounds are of interest due to their unique ring structure and potential biological activities.
Uniqueness
N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is unique due to the combination of the indole, piperidine, and cycloheptapyridazine moieties in a single molecule. This unique structure may result in distinct biological activities and interactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C25H29N5O3 |
|---|---|
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C25H29N5O3/c31-23(16-30-24(32)15-18-6-2-1-3-9-21(18)28-30)26-19-10-12-29(13-11-19)25(33)22-14-17-7-4-5-8-20(17)27-22/h4-5,7-8,14-15,19,27H,1-3,6,9-13,16H2,(H,26,31) |
Clave InChI |
JGTVKPWQMPHQKI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B14969314.png)
![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14969321.png)
![6-ethyl-N-(2-isopropylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14969329.png)
![N-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14969335.png)
![7-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14969343.png)
![N-(3,4-difluorophenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14969348.png)
![N-butyl-1-[(2-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14969355.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14969362.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B14969375.png)
![methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate](/img/structure/B14969378.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14969401.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B14969404.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B14969412.png)

